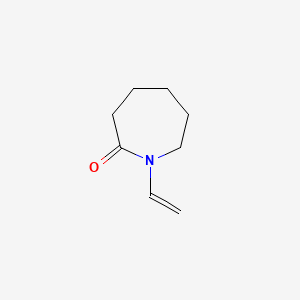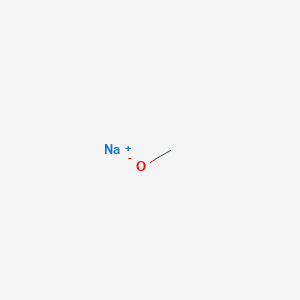
N-Vinylcaprolactam
Overview
Description
N-Vinylcaprolactam is an organic compound known for its unique properties and versatility in various applications. It is a monomer that can be polymerized to form poly(this compound), a thermoresponsive polymer. This compound is characterized by its ability to undergo phase transitions in response to temperature changes, making it valuable in fields such as drug delivery, biomedical applications, and environmental science .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Vinylcaprolactam can be synthesized through various methods, including free radical polymerization and photopolymerization. One common method involves the use of a thermal initiator, such as 2,2′-azobis(2-methylpropionamidine) dihydrochloride, to initiate the free radical polymerization of this compound in the presence of a cross-linker like N,N′-methylenebisacrylamide . Another method involves the use of diethylene glycol diacrylate as a crosslinking agent and Diphenyl (2, 4, 6-trimethylbenzoyl) phosphine oxide as a photoinitiator .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale polymerization processes. These processes often involve the use of continuous-flow reactors and advanced catalytic systems to ensure high yield and purity. The polymerization can be carried out in aqueous or organic solvents, depending on the desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Vinylcaprolactam undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form poly(this compound) through free radical or photopolymerization.
Cross-linking: It can be cross-linked with agents like N,N′-methylenebisacrylamide to form hydrogels.
Hydrolysis: Under certain conditions, this compound can undergo hydrolysis to form caprolactam.
Common Reagents and Conditions:
Initiators: 2,2′-azobis(2-methylpropionamidine) dihydrochloride, potassium persulfate.
Cross-linkers: N,N′-methylenebisacrylamide, diethylene glycol diacrylate.
Solvents: Water, benzene, isobutanol, isopropanol.
Major Products:
Poly(this compound): A thermoresponsive polymer with applications in drug delivery and biomedical fields.
Caprolactam: A product of hydrolysis, used in the production of nylon.
Scientific Research Applications
N-Vinylcaprolactam has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-vinylcaprolactam primarily involves its ability to undergo phase transitions in response to temperature changes. This property is due to the formation and dissociation of hydrogen bonds between the polymer chains and water molecules. At lower temperatures, the polymer chains are hydrated and expanded, while at higher temperatures, the hydrogen bonds break, leading to the collapse of the polymer chains and the expulsion of water . This thermoresponsive behavior is exploited in various applications, such as drug delivery and biomedical devices .
Comparison with Similar Compounds
N-Vinylcaprolactam is often compared with other thermoresponsive polymers, such as:
Poly(N-isopropylacrylamide): Similar in its thermoresponsive properties but differs in its lower critical solution temperature and biocompatibility.
Poly(N-vinylformamide): Used as a kinetic hydrate inhibitor, similar to this compound, but with different structural properties and applications.
Uniqueness: this compound stands out due to its unique combination of hydrophilic and hydrophobic properties, making it highly versatile for various applications. Its ability to form stable hydrogels and its biocompatibility further enhance its appeal in biomedical and environmental applications .
Properties
IUPAC Name |
1-ethenylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYVGKFDLWWQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-83-7 | |
| Record name | Poly(N-vinylcaprolactam) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1041423 | |
| Record name | N-Vinylcaprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Vinylcaprolactam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21369 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2235-00-9, 25189-83-7 | |
| Record name | Vinylcaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Vinylcaprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly-N-vinylcaprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Vinylcaprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-vinylhexahydro-2H-azepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-VINYLCAPROLACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC10CY9UP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NE)-N'-anilino-N-[(4,5-dimethyl-1,3-thiazol-2-yl)imino]benzenecarboximidamide](/img/structure/B7770908.png)










